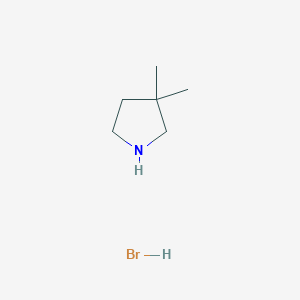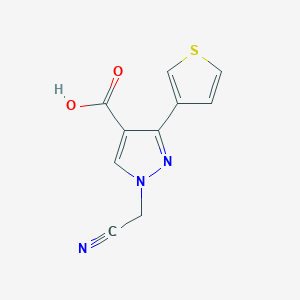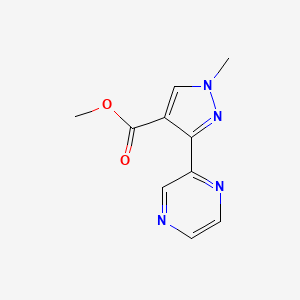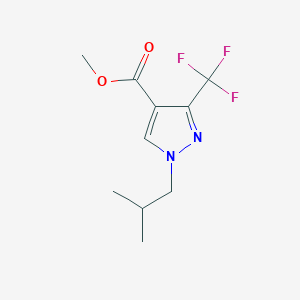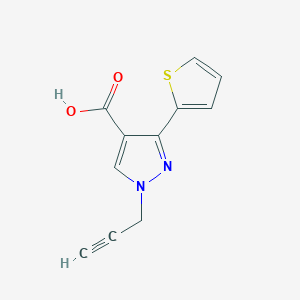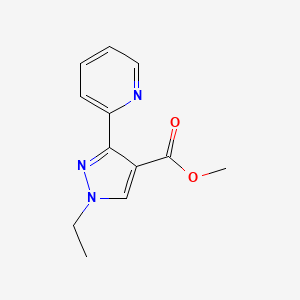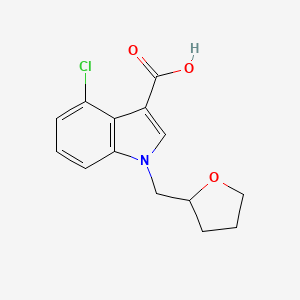
4-Chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole-3-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The indole group is aromatic, meaning that it has a stable ring of delocalized electrons. The tetrahydrofuran group is a cyclic ether, and the oxygen atom in this ring would be capable of forming hydrogen bonds.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The carboxylic acid group could undergo reactions such as esterification or amide formation. The indole group, being aromatic, might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a carboxylic acid group could make the compound acidic. The compound is likely to be solid at room temperature.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Recent studies have focused on the synthesis and characterization of various indole derivatives, highlighting their chemical properties and potential applications in medicinal chemistry. For instance, Ganga Reddy et al. (2022) synthesized a series of chloro-indole derivatives and characterized them through IR, 1H, and 13C NMR, showcasing their potential for further biological evaluation (G. Ganga Reddy et al., 2022). Similarly, Sharma et al. (2012) synthesized and evaluated the antimicrobial and anticancer potential of methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, demonstrating significant biological activity (Sandeep Sharma et al., 2012).
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. Ganga Reddy et al. (2022) conducted molecular docking studies to predict the binding interactions of their synthesized chloro-indole derivatives with target proteins, such as EGFR, providing insights into their potential therapeutic applications (G. Ganga Reddy et al., 2022).
Biological Evaluation
The evaluation of biological activities, such as antimicrobial and anticancer properties, is a significant aspect of research on indole derivatives. Sharma et al. (2012) found that their synthesized compounds showed potent antimicrobial and anticancer activities, suggesting their potential as therapeutic agents (Sandeep Sharma et al., 2012). Another study by Muralikrishna et al. (2014) focused on the synthesis, characterization, and biological evaluation of oxadiazole derivatives containing indole moiety, highlighting their antimicrobial activity (S. Muralikrishna et al., 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-1-(oxolan-2-ylmethyl)indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-11-4-1-5-12-13(11)10(14(17)18)8-16(12)7-9-3-2-6-19-9/h1,4-5,8-9H,2-3,6-7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFJDDGTOPLEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C3=C2C=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine](/img/structure/B1482603.png)
![3-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482604.png)
